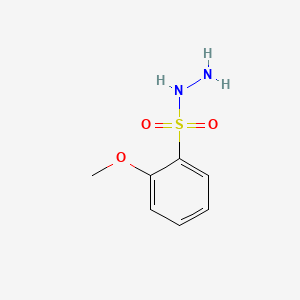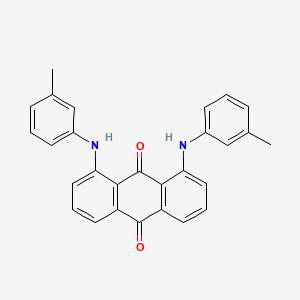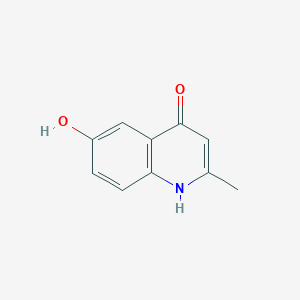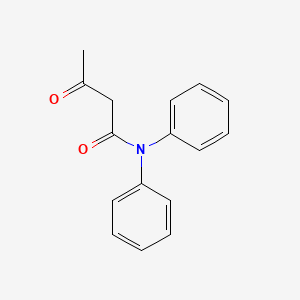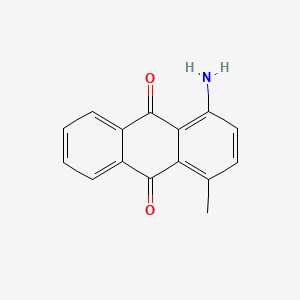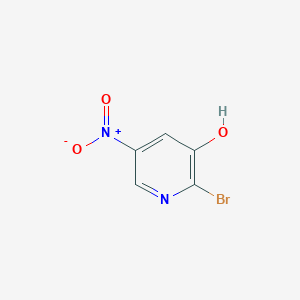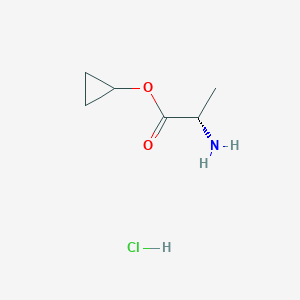
Sodium hexafluoroferrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium hexafluoroferrate, with the chemical formula Na₃FeF₆, is an inorganic compound that features iron in its +3 oxidation state. It is a white crystalline solid that is soluble in water and is primarily used in various industrial and research applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium hexafluoroferrate can be synthesized through several methods. One common method involves the reaction of iron(III) fluoride with sodium fluoride under controlled conditions. The reaction typically takes place in an aqueous medium and requires precise temperature control to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, this compound is often produced by reacting iron(III) oxide with hydrofluoric acid and sodium hydroxide. This method is favored due to its efficiency and the high purity of the resulting compound .
Análisis De Reacciones Químicas
Types of Reactions: Sodium hexafluoroferrate is known to undergo various chemical reactions, including oxidation, reduction, and substitution reactions. It acts as a strong oxidizing agent and can react with a wide range of substances .
Common Reagents and Conditions:
Oxidation Reactions: this compound can oxidize organic and inorganic compounds. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: It can be reduced by strong reducing agents such as lithium aluminum hydride.
Substitution Reactions: this compound can participate in substitution reactions with halide ions under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized forms of the reactants, while reduction reactions produce reduced forms .
Aplicaciones Científicas De Investigación
Sodium hexafluoroferrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: this compound is utilized in certain biochemical assays and as a component in some biological staining techniques.
Industry: this compound is used in the production of specialty chemicals and in the manufacturing of certain types of glass and ceramics
Mecanismo De Acción
The mechanism by which sodium hexafluoroferrate exerts its effects is primarily through its strong oxidizing properties. It can interact with various molecular targets, including organic and inorganic compounds, leading to oxidation reactions. These interactions often involve the transfer of electrons from the target molecules to the this compound, resulting in the formation of oxidized products .
Comparación Con Compuestos Similares
- Potassium hexafluoroferrate (K₃FeF₆)
- Sodium hexafluoroaluminate (Na₃AlF₆)
- Sodium hexachloroferrate (Na₃FeCl₆)
Comparison: Sodium hexafluoroferrate is unique due to its specific chemical structure and properties. Compared to potassium hexafluoroferrate, it has different solubility and reactivity profiles. Sodium hexafluoroaluminate and sodium hexachloroferrate, while similar in their hexafluoro and hexachloro structures, respectively, exhibit distinct chemical behaviors due to the different central metal ions and halide ligands .
Propiedades
Número CAS |
17595-31-2 |
|---|---|
Fórmula molecular |
F6FeNa3 |
Peso molecular |
238.80 g/mol |
Nombre IUPAC |
trisodium;hexafluoroiron(3-) |
InChI |
InChI=1S/6FH.Fe.3Na/h6*1H;;;;/q;;;;;;+3;3*+1/p-6 |
Clave InChI |
NXXJJPQQCLIRPD-UHFFFAOYSA-H |
SMILES canónico |
F[Fe-3](F)(F)(F)(F)F.[Na+].[Na+].[Na+] |
Descripción física |
Powder; [Sigma-Aldrich MSDS] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


